molecular formula C15H13ClF2N2OS B4379711 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(3-methylphenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(3-methylphenyl)thiourea

Cat. No.: B4379711
M. Wt: 342.8 g/mol
InChI Key: VJIDWZIIAYUNDC-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea functional group, which consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound also contains a chlorinated phenyl ring and a difluoromethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 3-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-chloro-4-methylphenyl)thiourea
  • N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-ethoxyphenyl)thiourea
  • N-[3-chloro-4-(difluoromethoxy)phenyl]-6-methylnicotinamide

Uniqueness

N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(3-methylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2OS/c1-9-3-2-4-10(7-9)19-15(22)20-11-5-6-13(12(16)8-11)21-14(17)18/h2-8,14H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIDWZIIAYUNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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